molecular formula C19H15Cl2NO3S B4574940 5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione

5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione

Cat. No.: B4574940
M. Wt: 408.3 g/mol
InChI Key: QSPIVSHBADWZHP-YVLHZVERSA-N
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Description

5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H15Cl2NO3S and its molecular weight is 408.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.0149699 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiazolidinediones as PTP 1B Inhibitors

Thiazolidinediones (TZDs) are highlighted for their role as protein tyrosine phosphatase 1B (PTP 1B) inhibitors, crucial in the insulin signaling pathway. The inhibition of PTP 1B is a strategy to counteract insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). Compounds bearing the TZD scaffold, such as compound 46 and its analog compound 15, demonstrate potent PTP 1B inhibitory activity. These findings emphasize the importance of the TZD scaffold for designing inhibitors targeting insulin resistance mechanisms (Verma, Yadav, & Thareja, 2019).

Synthetic and Structural Properties of Thiazolidinones

The reaction of chloral with substituted anilines, leading to the formation of various thiazolidinone derivatives, showcases the synthetic versatility of these compounds. This process involves multiple steps, including the formation of imines and subsequent treatment with thioglycolic acid, resulting in substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. These reactions underline the potential of thiazolidinones in the development of novel compounds with diverse biological activities (Issac & Tierney, 1996).

Antioxidant and Biological Activities of Thiazolidinones

Thiazolidinones, particularly hydantoin derivatives, are recognized for their broad spectrum of biological and pharmacological activities. These activities span therapeutic and agrochemical applications, underscoring the significance of thiazolidinones in medicinal chemistry and drug discovery. The versatility of hydantoin and its derivatives as scaffolds for synthesizing biologically active compounds with potential medical applications is highlighted, reflecting the ongoing interest and research into these compounds (Shaikh, Bhor, Dighe, & Kolhe, 2023).

Properties

IUPAC Name

(5Z)-5-[[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO3S/c1-2-22-18(23)17(26-19(22)24)10-12-7-8-16(15(21)9-12)25-11-13-5-3-4-6-14(13)20/h3-10H,2,11H2,1H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPIVSHBADWZHP-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione
Reactant of Route 6
5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.